Trapidil

Vue d'ensemble

Description

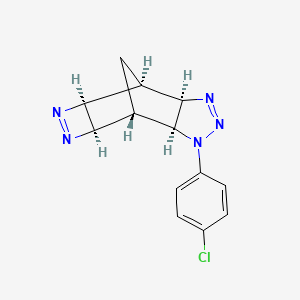

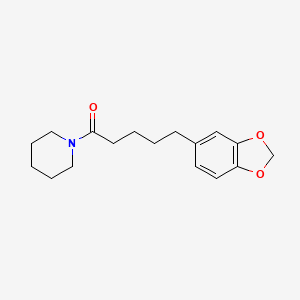

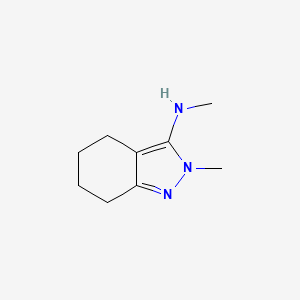

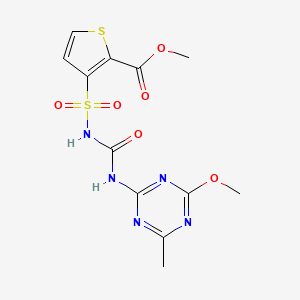

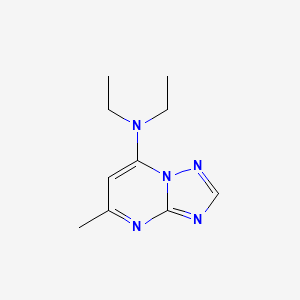

Le trapidil est un composé de petite molécule de formule chimique C10H15N5 . Il a été initialement développé comme vasodilatateur et antiagrégant plaquettaire et a été utilisé pour traiter les patients atteints de maladie ischémique du cœur, du foie et des reins . Le this compound agit comme un antagoniste du facteur de croissance dérivé des plaquettes, ce qui le rend utile pour prévenir l'agrégation plaquettaire et favoriser la vasodilatation .

Applications De Recherche Scientifique

Trapidil has a wide range of scientific research applications:

Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.

Mécanisme D'action

Target of Action

Trapidil primarily targets two key components in the body :

Mode of Action

This compound exerts its effects through multiple mechanisms :

- Inhibition of cAMP phosphodiesterase : this compound inhibits cAMP phosphodiesterase enzymes, leading to an increase in cAMP levels. This increase potentiates the inhibition of platelets by adenosine, reducing platelet activation and decreasing thromboxane A2 generation .

- Antagonism of PDGFR-β : this compound also acts as an antagonist of PDGFR-β, inhibiting the activity of platelet-derived growth factor (PDGF) .

Biochemical Pathways

The increase in cAMP levels due to this compound’s action leads to several downstream effects :

- Vasodilation : The increase in cAMP is likely responsible for the vasodilatory action of this compound .

- Activation of Protein Kinase A (PKA) : The increase in cAMP activates PKA, which in turn activates L-type calcium channels in the heart, leading to increased depolarization and a positive inotropic effect .

- Inhibition of Mitogenesis : PKA inactivates Raf-1, an activator of mitogen-activated protein kinase (MAPK). This leads to a reduction in MAPK activation, preventing mitogenesis due to PDGF binding to PDGF receptors .

Pharmacokinetics

This compound has a Tmax (time to reach maximum concentration in the blood) of 1 hour . The half-life of elimination is 1.31 hours for a single dose and 1.14 hours for steady-state dosing . The apparent clearance is 179 mL/min for a single dose and 273 mL/min for steady-state dosing .

Result of Action

The primary results of this compound’s action are vasodilation and antiplatelet effects . By inhibiting PDGF, it also prevents mitogenesis . These actions make this compound effective in treating conditions like ischemic coronary heart disease .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in patients with liver cirrhosis, the elimination of this compound is decreased, but the elimination half-life at steady state is relatively short (2.4 hours), which should prevent accumulation of this compound even in cirrhotic patients . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Trapidil is known to interact with various enzymes and proteins. It is an inhibitor of phosphodiesterase and platelet-derived growth factor . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to diminish renal and hepatic injury induced by cyclosporine in rats . It influences cell function by attenuating the levels of serum creatinine, urea, aspartate aminotransferase (AST), and alanine aminotransferase (ALT), among others .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits enzymes, and changes gene expression. For example, it inhibits phosphodiesterase, which decreases platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term protective effects against tissue injury . Information on its stability and degradation is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to decrease the long-term histologic damage that occurs after experimental testicular torsion

Méthodes De Préparation

La préparation du trapidil implique plusieurs étapes :

Cyclisation : Le bicarbonate d'aminoguanidine est réagi avec de l'acide formique et de l'acide acétique glacial pour former de l'amino-triazole.

Condensation : L'amino-triazole est ensuite réagi avec l'acétoacétate d'éthyle pour former de l'hydroxyl-zole.

Substitution par le chlore : L'hydroxyl-zole est réagi avec l'oxychlorure de phosphore dans le dichloroéthane pour former du chloro-zole.

Substitution par l'amine : Le chloro-zole est réagi avec la diéthylamine pour former de l'amine-zole.

Extraction brute : L'amine-zole est extraite à l'aide d'essence pour obtenir du this compound brut.

Raffinage, cristallisation, centrifugation et séchage : Le this compound brut est raffiné, cristallisé, centrifugé et séché pour obtenir le produit final.

Analyse Des Réactions Chimiques

Le trapidil subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant ainsi ses propriétés chimiques.

Substitution : Le this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres atomes ou groupes.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Le this compound est utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les enzymes phosphodiestérases de l'adénosine monophosphate cyclique (AMPc). Cette inhibition entraîne une augmentation des niveaux d'AMPc, ce qui potentialise l'inhibition des plaquettes par l'adénosine. La réduction de l'activation plaquettaire est probablement responsable de la diminution de la génération de thromboxane A2 observée avec le this compound. De plus, l'augmentation de l'AMPc active la protéine kinase A, qui à son tour active les canaux calciques de type L dans le cœur, conduisant à une augmentation de la dépolarisation et à un effet inotrope positif. Le this compound inactive également Raf-1, un activateur de la protéine kinase activée par le mitogène (MAPK), réduisant l'activation de la MAPK et empêchant la mitogenèse due à la liaison du facteur de croissance dérivé des plaquettes à ses récepteurs .

Comparaison Avec Des Composés Similaires

Le trapidil est unique dans sa double action de vasodilatateur et d'antiagrégant plaquettaire. Les composés similaires comprennent :

Dipyridamole : Un autre antiagrégant plaquettaire qui inhibe la phosphodiestérase et augmente les niveaux d'AMPc.

Ticlopidine : Un antiagrégant plaquettaire qui inhibe l'agrégation plaquettaire induite par l'adénosine diphosphate (ADP).

Clopidogrel : Un antiagrégant plaquettaire largement utilisé qui inhibe l'agrégation plaquettaire induite par l'ADP.

Cilostazol : Un inhibiteur de la phosphodiestérase qui augmente les niveaux d'AMPc et a des effets vasodilatateurs et antiplaquettaires.

Le mécanisme d'action unique du this compound et sa capacité à inhiber le facteur de croissance dérivé des plaquettes le distinguent de ces autres composés.

Propriétés

IUPAC Name |

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOZLZNQMLSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC2=NC=NN12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045416 | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14745540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with trapidil. The increase in cAMP is also likely responsible for the vasdilatory action of trapidil. The increase in protein kinase A activity due to increased cAMP activated L-type calcium channels in the heart leading to increased depolarization and a positive inotropic effect. Lastly, PKA inactivates Raf-1, an activator of mitogen activated protein kinase (MAPK), which leads to a reduction in MAPK activation. This reduction in MAPK prevents mitogenesis due to PDGF binding to PDGF receptors. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15421-84-8 | |

| Record name | Trapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15421-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.